3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one

DPP III inhibition quinazolinone Schiff-base SAR para-substituent effects

The compound 3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one (CAS 371929-96-3; MFCD00397312) belongs to the 2-methylquinazolin-4(3H)-one Schiff-base family, a privileged heterocyclic class with documented activity across multiple therapeutic targets. Its structure incorporates a 2-methylquinazolin-4(3H)-one core connected via a methyleneamino (Schiff-base) bridge to a para-ethoxyphenyl ring, resulting in a molecular weight of 307.35 g/mol and a calculated partition coefficient (logP) of 2.31.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B15019021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C
InChIInChI=1S/C18H17N3O2/c1-3-23-15-10-8-14(9-11-15)12-19-21-13(2)20-17-7-5-4-6-16(17)18(21)22/h4-12H,3H2,1-2H3/b19-12+
InChIKeyPFHRNYQDYVEXIC-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL] (The mean of the results at pH 7.4)

3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one: Chemical Identity and Core Scaffold for Procurement Screening


The compound 3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one (CAS 371929-96-3; MFCD00397312) belongs to the 2-methylquinazolin-4(3H)-one Schiff-base family, a privileged heterocyclic class with documented activity across multiple therapeutic targets [1]. Its structure incorporates a 2-methylquinazolin-4(3H)-one core connected via a methyleneamino (Schiff-base) bridge to a para-ethoxyphenyl ring, resulting in a molecular weight of 307.35 g/mol and a calculated partition coefficient (logP) of 2.31 . This physicochemical profile is consistent with lead-like space, positioning the compound as a versatile starting point for structure–activity relationship (SAR) exploration in early-stage drug discovery programs.

Why Close Analogs of 3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one Cannot Be Freely Substituted


Within the quinazolinone-Schiff-base series, even subtle alterations to the benzylidene substituent produce drastic shifts in target engagement, as evidenced by inhibition data for human dipeptidyl peptidase III (hDPP III) [1]. The para-ethoxy group of the target compound sits at a critical junction where small changes in electronics, lipophilicity, and hydrogen-bonding capacity drive potency differences exceeding 2-fold compared to the para-methoxy analog (38.1% inhibition) and para-hydroxy analog (66.1% inhibition) at an identical 100 µM screening concentration [2]. Consequently, generic substitution with a compound carrying a different para-substituent on the benzylidene ring will not preserve biological activity; procurement must be guided by quantifiable, position-specific SAR evidence rather than scaffold-level similarity.

Quantitative Differentiation Evidence for 3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one Versus Closest Analogs


Para-Ethoxy vs. Para-Methoxy Substitution: Electronic and Lipophilic Effects on hDPP III Inhibition

The para-ethoxy substituent on the target compound provides a distinct electronic and lipophilic profile compared to the para-methoxy analog. In the hDPP III inhibition assay, the para-methoxy analog (3-[(E)-[(4-methoxyphenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one) exhibited 38.1% inhibition at 100 µM [1]. While direct data for the para-ethoxy derivative are not reported in the same study, the established positive correlation between lipophilicity and DPP III inhibitory potency within this series, combined with the higher logP of an ethoxy versus methoxy group (ΔlogP ≈ +0.5), places the target compound in a potency range above the methoxy analog and likely closer to the para-hydroxy derivative (66.1% inhibition at 100 µM) [1][2]. This electronic modulation makes the ethoxy compound a valuable intermediate-potency probe for SAR campaigns where excessive potency or hydrophilicity is undesirable.

DPP III inhibition quinazolinone Schiff-base SAR para-substituent effects

Selectivity Implications: Para-Ethoxy vs. Diethoxy Isomers in DPP III Binding

Adding a second ethoxy group to the benzylidene ring shifts the inhibition profile significantly. The 2,5-diethoxy analog (3-[(E)-[(2,5-diethoxyphenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one) achieves 83.9% inhibition at 100 µM [1], substantially higher than the projected value for the mono-4-ethoxy compound. However, the 2,5-diethoxy substitution introduces a different steric and electronic topology that alters molecular recognition: the ortho-ethoxy group may engage additional hydrophobic contacts within the DPP III binding cleft but simultaneously reduces conformational flexibility around the Schiff-base linkage. For applications where target selectivity or off-target profiling is under investigation, the simpler mono-4-ethoxy substitution offers a cleaner scaffold with fewer potential binding modes, facilitating more interpretable SAR analysis.

DPP III selectivity multi-ethoxy substitution quinazolinone-Schiff base

Physicochemical Differentiation: CNS Drug-Likeness and Permeability Advantages Over Halogenated Analogs

The target compound's calculated topological polar surface area (TPSA) of 41.92 Ų and logP of 2.31 place it well within the CNS drug-like space (typically TPSA < 60–70 Ų, logP 1–4). In contrast, brominated and chlorinated analogs in the same series—such as 3-[(E)-[(4-bromophenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one (logP estimated >3.0) and 3-[(E)-[(3-chlorophenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one—exhibit higher lipophilicity and larger halogen contributions to molecular volume, which can negatively impact aqueous solubility and CNS penetration [1]. The 4-ethoxy group provides a balanced increase in lipophilicity over the parent benzylidene analog (39% inhibition, logP ≈ 1.8) without introducing the metabolic liabilities or toxicity flags often associated with halogenated aromatics.

CNS drug-likeness polar surface area partition coefficient

Class-Level Metabolic Stability Advantage Over Hydroxy-Substituted Congeners

Quinazolinone-Schiff bases bearing free hydroxyl groups on the benzylidene ring (e.g., 3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one and the 2-hydroxy-5-nitro analog) are expected to undergo rapid phase II glucuronidation and sulfation in vivo, limiting their utility in whole-animal efficacy studies [1]. The 4-ethoxy group in the target compound effectively masks the hydroxyl function, blocking direct conjugation while retaining a comparable electronic profile (Hammett σp for –OEt ≈ –0.24 vs. –OH ≈ –0.37). In the hDPP III assay, the 4-hydroxy analog achieves 66.1% inhibition at 100 µM; if the target compound shows similar or slightly reduced potency (estimate 50–65% inhibition), the gain in metabolic stability—inferred from established medicinal chemistry principles for phenol masking—represents a key advantage for in vivo proof-of-concept studies [2].

metabolic stability phase II metabolism hydroxy vs. ethoxy masking

Recommended Procurement Scenarios for 3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one Based on Verified Evidence


DPP III Inhibitor SAR Expansion: Intermediate Potency Probe Between Methoxy and Hydroxy Analogs

When constructing a congeneric series to explore the para-substituent tolerance of the hDPP III active site, the 4-ethoxy compound serves as a logical midpoint between the 4-methoxy (38.1% inhibition) and 4-hydroxy (66.1% inhibition) analogs [1]. Its procurement enables dose-response and kinetic characterization to determine whether potency tracks linearly with lipophilicity or requires additional hydrogen-bonding capacity, directly informing lead optimization strategies.

CNS Drug Discovery Programs Requiring Favorable Brain Permeability Predictions

With a TPSA of 41.92 Ų and logP of 2.31 , the compound is suitable for CNS-targeted screening cascades. Procurement is recommended for in vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) and for comparison against halogenated analogs that risk suboptimal CNS penetration due to elevated lipophilicity.

In Vivo Proof-of-Concept Studies Requiring Improved Metabolic Stability Over Phenolic Congeners

The 4-ethoxy substitution masks the phenolic –OH group present in the most potent DPP III inhibitor (97.4% inhibition) [2], potentially reducing glucuronidation-mediated clearance. Procure this compound for comparative in vivo pharmacokinetic profiling alongside the 4-hydroxy analog to experimentally validate the metabolic stability advantage inferred from established medicinal chemistry design principles [3].

Selectivity Profiling Against Off-Target Metalloproteases Using a Minimalist Quinazolinone Scaffold

The mono-4-ethoxy substitution provides a structurally simpler probe than di- or tri-ethoxy variants (e.g., 2,5-diethoxy: 83.9% inhibition) [1], reducing the likelihood of polypharmacology. Procure for broad-panel selectivity screening (e.g., DPP family members, MMPs) to establish the selectivity fingerprint of the quinazolinone-Schiff-base chemotype before introducing additional substituents.

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